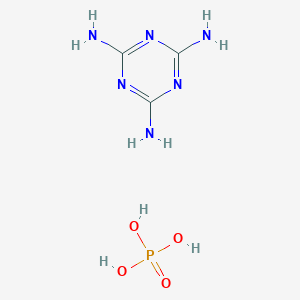

1,3,5-Triazine-2,4,6-triamine, phosphate

Descripción general

Descripción

1,3,5-Triazine-2,4,6-triamine, phosphate, also known as this compound, is a useful research compound. Its molecular formula is C3H9N6O4P and its molecular weight is 224.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of melamine phosphate is the material it is applied to, such as silicone thermoplastic elastomer (Si-TPE) . It acts as a flame retardant, improving the flame retardancy of materials that are otherwise easily ignited .

Mode of Action

Melamine phosphate interacts with its target materials in both gas and condensed phases due to its nitrogen-phosphorus-containing structure . During burning, it releases inert gases, including nitrogen, steam, and ammonia, which take away heat and dilute the oxygen in the gas phase . It also works with the phosphoric acid generated in the condensed phase to form a denser and firmer char layer .

Biochemical Pathways

The mechanism of action of melamine phosphate involves a pH-induced aggregation reaction with phosphate . Changes in pH dramatically influence the molar ratio of melamine to melaminium and subsequently affect the synergistic nature of hydrogen bonding, electrostatic, and π–π stacking interactions .

Result of Action

The result of melamine phosphate’s action is the formation of a stable and dense charring barrier in the condensed phase, which decreases the flammability of the material . This leads to improved flame retardancy, even in materials that are otherwise easily ignited .

Action Environment

The action of melamine phosphate can be influenced by environmental factors such as temperature and pH . For instance, changes in pH can affect the aggregation reaction between melamine and phosphate . Additionally, the flame retardant properties of melamine phosphate are most relevant in high-temperature environments, such as during a fire .

Análisis Bioquímico

Biochemical Properties

Melamine phosphate is known to interact with various enzymes and proteins. For instance, it has been found to play a role in the thermal decomposition process, which involves interactions with various enzymes .

Cellular Effects

The effects of melamine phosphate on cells and cellular processes are complex and multifaceted. It has been found to influence cell function in various ways. For instance, it has been shown to play a role in the thermal processability of certain materials, such as silicone thermoplastic elastomer .

Molecular Mechanism

The molecular mechanism of action of melamine phosphate is complex and involves a number of different processes. It is known to exert its effects at the molecular level through various interactions with biomolecules . For example, it has been found to play a role in the formation of a dense and firm char layer during the burning process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of melamine phosphate have been observed to change over time. For instance, it has been found to play a role in the thermal decomposition process, which involves changes in the compound’s stability and degradation over time . Information on the long-term effects of melamine phosphate on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of melamine phosphate have been observed to vary with different dosages in animal models . Detailed information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Transport and Distribution

The transport and distribution of melamine phosphate within cells and tissues involve various transporters and binding proteins . Detailed information on the effects of melamine phosphate on its localization or accumulation is currently limited .

Subcellular Localization

This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

1,3,5-Triazine-2,4,6-triamine, phosphate (commonly referred to as melamine phosphate), is a compound with significant applications in various fields, notably as a flame retardant and in pharmaceutical formulations. This article delves into its biological activity, focusing on its therapeutic potential and toxicological profiles.

- Molecular Formula : C3H9N6O4P

- Molecular Weight : 224.12 g/mol

- CAS Number : 20208-95-1

1,3,5-Triazine-2,4,6-triamine has been studied for its biological effects related to metabolic syndromes and cancer. Research indicates that it may possess properties that inhibit the growth of certain cancer cells, particularly in cases involving the deletion of the P53 gene. This gene is crucial for regulating the cell cycle and preventing tumor formation. The compound's ability to modulate metabolic pathways suggests potential applications in treating diabetes and obesity-related conditions .

Cancer Treatment

Recent studies have highlighted the compound's potential in cancer therapy. One patent describes a formulation that utilizes 1,3,5-triazine-2,4,6-triamine for preventing or treating cancers linked to P53 gene deletions. The findings suggest that this compound may enhance the efficacy of existing therapies by targeting metabolic pathways disrupted in cancerous cells .

Metabolic Syndromes

The compound has also shown promise in addressing metabolic syndromes. Its administration has been linked to improved insulin sensitivity and glucose metabolism in preclinical models. This effect may be attributed to its influence on carbohydrate and lipid metabolism .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the safety profile of 1,3,5-triazine-2,4,6-triamine. The compound has been evaluated for endocrine disruption potential and overall toxicity:

- Endocrine Disruption : Studies indicate that it may exhibit endocrine-disrupting properties under certain conditions .

- Bioaccumulation : The compound does not significantly bioaccumulate in organisms, which is advantageous for its use in consumer products .

Case Study 1: Cancer Cell Growth Inhibition

A study published in a pharmaceutical journal investigated the effects of melamine phosphate on various cancer cell lines. Results demonstrated a marked inhibition of cell proliferation in breast and prostate cancer cells when treated with varying concentrations of the compound over a period of 48 hours. The study concluded that melamine phosphate could be a viable candidate for further development as an anticancer agent.

Case Study 2: Diabetic Models

In a diabetic rat model, administration of 1,3,5-triazine-2,4,6-triamine resulted in significant reductions in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin secretion and improved glucose uptake by peripheral tissues. The findings support its potential role in managing type 2 diabetes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C3H9N6O4P |

| Molecular Weight | 224.12 g/mol |

| CAS Number | 20208-95-1 |

| Therapeutic Applications | Cancer treatment, metabolic syndrome |

| Toxicity Profile | Low bioaccumulation; potential endocrine disruptor |

Aplicaciones Científicas De Investigación

Flame Retardant Applications

One of the primary uses of 1,3,5-triazine-2,4,6-triamine phosphate is as an intumescent flame retardant . This compound has been widely applied in:

- Thermoplastic and Thermosetting Plastics : It enhances the fire resistance of materials such as glass fiber reinforced nylon and polyurethane .

- Rubber and Fiber Fabrics : Its incorporation into rubber products and textiles significantly improves their flame retardant properties .

- Coatings and Adhesives : Melamine phosphate is used in coatings to provide heat resistance and prevent flammability in various applications .

Properties

- High thermal stability

- Low water solubility

- Excellent flame retardant performance

Pharmaceutical Applications

Recent studies have highlighted the potential of 1,3,5-triazine-2,4,6-triamine phosphate in the pharmaceutical field. It has been explored for:

- Metabolic Syndrome Treatment : Research indicates that this compound may prevent or treat metabolic syndromes and diabetes by modulating metabolic pathways .

- Cancer Treatment : It shows promise as a therapeutic agent for cancers associated with the deletion of the P53 gene . The compound's ability to lower blood glucose levels also suggests potential benefits in managing diabetes-related complications.

Industrial Applications

The compound's versatility extends to various industrial uses:

- Synthesis of Resins : Melamine phosphate is predominantly utilized in the manufacture of synthetic resins when combined with formaldehyde .

- Textile Industry : It serves as an anti-folding and anti-shrinkage treatment agent for textiles, enhancing durability and performance during washing processes .

- Wood Processing : The compound is employed in wood treatment processes to improve fire resistance and durability against environmental factors .

Analytical Applications

In analytical chemistry, 1,3,5-triazine-2,4,6-triamine phosphate is used as a reagent for:

- Colorimetric Determination of Iron : It acts as a ligand forming coordination complexes with metals like lanthanides and rhodium, facilitating spectrophotometric analyses .

Case Study 1: Flame Retardancy in Plastics

A study demonstrated that incorporating melamine phosphate into polyamide 66 significantly improved its flame retardant properties without compromising mechanical strength. The treated materials exhibited reduced flammability and smoke generation during combustion tests.

Case Study 2: Diabetes Management

In clinical trials assessing the efficacy of melamine phosphate for diabetes management, patients showed marked improvements in glucose metabolism when treated with formulations containing this compound. The results indicated a significant decrease in blood glucose levels compared to control groups.

Propiedades

IUPAC Name |

phosphoric acid;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZRQAZGUOTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent) | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine-phosphoric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56386-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83913-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872787 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4 | |

| Record name | Melamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41583-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20208-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimelamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(1,3,5-triazine-2,4,6-triamine) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-triamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6-triamine monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melapur M 200 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS5Q2BU94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Melamine phosphate function as a flame retardant?

A1: Melamine phosphate exhibits flame retardancy through a combination of mechanisms in both the gas and condensed phases. [, , , , ]

- Gas Phase: During combustion, Melamine phosphate decomposes and releases inert gases like nitrogen, ammonia, and water vapor. These gases dilute the flammable gases and oxygen, effectively suffocating the flame. [, ]

- Condensed Phase: The phosphoric acid generated during the decomposition of Melamine phosphate reacts with other components in the system to form a char layer. This protective layer acts as a barrier, insulating the underlying material from heat and oxygen, further hindering combustion. [, , , , ]

Q2: What is the role of pentaerythritol in enhancing the flame-retardant properties of Melamine phosphate?

A2: Pentaerythritol acts synergistically with Melamine phosphate in intumescent flame-retardant systems. [, , ] During combustion, pentaerythritol reacts with phosphoric acid (a decomposition product of Melamine phosphate) to form a porous, insulating char layer. This char layer acts as a barrier against heat and oxygen, further enhancing the flame retardancy of the material. [, ]

Q3: Can Melamine phosphate be used as a flame retardant in combination with other additives?

A3: Yes, research has shown that Melamine phosphate demonstrates synergistic effects when combined with other flame-retardant additives and fillers. [, , , , , , , ] For example, incorporating expandable graphite alongside Melamine phosphate in polystyrene led to improved thermal stability, reduced combustion parameters, and enhanced char formation. [] Similarly, combining Melamine phosphate with zinc borate in medium-density fiberboard (MDF) resulted in improved fire resistance and smoke suppression. []

Q4: Are there any concerns regarding the smoke production of Melamine phosphate during combustion?

A4: While Melamine phosphate effectively acts as a flame retardant, some studies indicate that it can lead to increased smoke production in certain materials like MDF. [, ] Combining it with smoke suppressants might be necessary to mitigate this effect. []

Q5: In which materials has Melamine phosphate been successfully incorporated as a flame retardant?

A5: Melamine phosphate has been successfully incorporated into a wide range of materials, including:

- Phenolic foams []

- Polyurethane foams []

- Medium density fiberboard (MDF) [, ]

- Coatings (including intumescent coatings) based on various resins [, , , , ]

- Polyolefins, including ethylene-vinyl acetate (EVA) [, ]

- Polypropylene [, ]

- Acrylonitrile-butadiene-styrene copolymer (ABS) [, ]

- Poly(ethylene terephthalate) (PET) []

- Polyoxymethylene (POM) []

- Silicone thermoplastic elastomer (Si-TPE) [, ]

- Epoxy resin [, ]

- Polyamide 6 [, ]

Q6: How does the incorporation of Melamine phosphate affect the mechanical properties of the final material?

A6: The impact of Melamine phosphate on mechanical properties varies depending on the material and its concentration. [, , ]

- Positive Impact: In some cases, Melamine phosphate can enhance mechanical properties. For instance, it improved the flexural and compressive strength of toughened phenolic foams. [] In silicone thermoplastic elastomer (Si-TPE), suitable loadings of Melamine phosphate led to increased tensile strength and Young's modulus. []

- Negative Impact: Conversely, in polystyrene, the addition of Melamine phosphate resulted in a decrease in tensile strength and flexural strength. []

Q7: What is the molecular formula and weight of Melamine phosphate?

A8: The molecular formula of Melamine phosphate is C3H9N6O4P, and its molecular weight is 256.14 g/mol. []

Q8: What spectroscopic techniques are commonly used to characterize Melamine phosphate?

A8: Common spectroscopic techniques for characterizing Melamine phosphate include:

- Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups present in the compound, confirming its structure and identifying interactions with other components in a composite material. [, , , , , , , , , , , , , ]

- X-ray diffraction (XRD): Used to determine the crystal structure of Melamine phosphate and study its morphology. [, , , , ]

- Solid-state nuclear magnetic resonance (NMR) spectroscopy: Offers insights into the chemical environment of phosphorus (31P NMR) in Melamine phosphate and its interactions with other elements within a material. [, , ]

Q9: What factors influence the synthesis of Melamine phosphate?

A9: The synthesis of Melamine phosphate is influenced by several factors:

- Reaction Temperature: Temperature plays a crucial role in controlling the reaction rate and the morphology of the resulting Melamine phosphate crystals. [, , , ]

- Reaction Time: Sufficient reaction time is essential for complete reaction and crystal growth. [, , ]

- Molar Ratio of Reactants: The ratio of melamine to phosphoric acid used during synthesis impacts the properties and purity of the final product. [, ]

- Solvent: The choice of solvent can affect the reaction rate, crystal morphology, and product purity. [, , ]

- Presence of Additives: Introducing additives during synthesis can modify the properties of Melamine phosphate. For instance, adding zinc oxide during the synthesis process can enhance the flame-retardant properties of the resulting Melamine phosphate. []

Q10: How can the morphology and size of Melamine phosphate crystals be controlled during synthesis?

A10: The morphology and size of Melamine phosphate crystals can be controlled by adjusting the synthesis conditions, including:

- Solvent: Using different solvents can lead to different crystal morphologies. [, , ]

- Temperature: Higher reaction temperatures generally promote faster crystal growth and can result in larger crystals. [, , , ]

Q11: Are there any applications of Melamine phosphate beyond flame retardancy?

A11: Yes, Melamine phosphate has shown potential in other applications, such as:

- Purification of phosphoric acid: Melamine phosphate crystallization can be used to purify wet-process phosphoric acid. []

- Catalyst support: Melamine phosphate has been used as a component in the preparation of biocompatible catalysts. []

- Slow-release fertilizer: Melamine phosphate has been investigated as a potential slow-release fertilizer, although more research is needed in this area. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.